molecular formula C22H19N3O2S B2860144 (Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile CAS No. 476670-90-3

(Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile

Cat. No. B2860144
CAS RN: 476670-90-3
M. Wt: 389.47
InChI Key: YVKGMVWHWWDRCI-UNOMPAQXSA-N
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Description

(Z)-2-(4-(4-isobutylphenyl)thiazol-2-yl)-3-(2-nitrophenyl)acrylonitrile, also known as IBTN, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. IBTN is a member of the acrylonitrile family and is known for its unique chemical structure that makes it an interesting compound for scientific study.

Scientific Research Applications

Synthesis and Biological Applications

  • Acrylonitriles substituted at position 2 with heterocyclics and at position 3 with various rings have been prepared and tested for in vitro cytotoxic potency on cancer cell lines. Some compounds showed significant potency, indicating potential for anticancer applications (Sa̧czewski et al., 2004).

Material Science and Photophysical Applications

  • Pyrazoline derivatives doped into polymer matrices exhibit dynamic and static photoinduced birefringence (PIB), showing potential for photonic applications (Szukalski et al., 2015).
  • Thiophene dyes and their derivatives have been designed for nonlinear optical limiting, suggesting their utility in optoelectronic devices for eye and sensor protection, as well as in stabilizing light sources in optical communications (Anandan et al., 2018).

Chemical Synthesis and Reactivity Studies

  • The reactivity and potential applications of benzoylnitrile oxide in various chemical reactions have been explored, providing insights into the synthesis of novel compounds with potential applications in organic synthesis (Otsuji et al., 1971).

Advanced Functional Materials

  • The synthesis and study of acrylonitrile derivatives with photo-switchable properties indicate their potential in creating smart materials capable of altering their physical properties in response to light, which could be useful in data storage or molecular switches (Matsuda and Irie, 2000).

properties

IUPAC Name

(Z)-2-[4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-yl]-3-(2-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2S/c1-15(2)11-16-7-9-17(10-8-16)20-14-28-22(24-20)19(13-23)12-18-5-3-4-6-21(18)25(26)27/h3-10,12,14-15H,11H2,1-2H3/b19-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVKGMVWHWWDRCI-UNOMPAQXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC=CC=C3[N+](=O)[O-])C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC=CC=C3[N+](=O)[O-])/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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